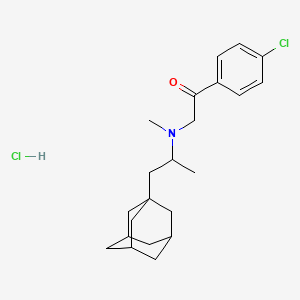

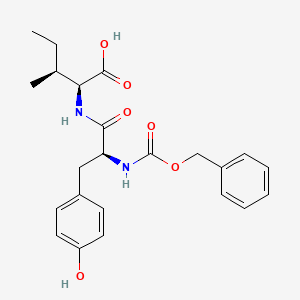

Z-Tyr-ile-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the tyrosine residue . This compound is commonly used in peptide synthesis and has various applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Z-Tyr-ile-OH typically involves the use of solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid (tyrosine) to a solid resin. The benzyloxycarbonyl (Z) group is used to protect the amino group of tyrosine during the synthesis . The following steps outline the general procedure:

Attachment to Resin: The tyrosine residue is attached to the resin using a coupling reagent such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The Z protecting group is removed using trifluoroacetic acid (TFA).

Coupling: The isoleucine residue is coupled to the deprotected tyrosine using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and HOBt.

Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .

Analyse Des Réactions Chimiques

Types of Reactions

Z-Tyr-ile-OH undergoes various chemical reactions, including:

Oxidation: Tyrosine residues can be oxidized to form dityrosine or other oxidized products.

Reduction: Reduction reactions can be used to remove protecting groups or reduce disulfide bonds in peptides.

Substitution: Substitution reactions can occur at the phenolic hydroxyl group of tyrosine.

Common Reagents and Conditions

Oxidation: Dess–Martin periodinane is commonly used for selective oxidation of tyrosine residues.

Reduction: Reducing agents like dithiothreitol (DTT) are used to reduce disulfide bonds.

Substitution: Phenolic hydroxyl groups can be substituted using reagents like diazonium salts.

Major Products

The major products formed from these reactions include oxidized tyrosine derivatives, reduced peptides, and substituted tyrosine residues .

Applications De Recherche Scientifique

Z-Tyr-ile-OH has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex peptides and proteins.

Biology: It serves as a building block for studying protein-protein interactions and enzyme mechanisms.

Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

Industry: It is employed in the production of peptide-based materials and biopolymers

Mécanisme D'action

The mechanism of action of Z-Tyr-ile-OH involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The tyrosine residue can undergo post-translational modifications, such as phosphorylation, which can affect signaling pathways and molecular interactions . The isoleucine residue contributes to the hydrophobicity and stability of the peptide.

Comparaison Avec Des Composés Similaires

Similar Compounds

Z-Tyr-OH: A similar compound with only the tyrosine residue protected by the Z group.

Z-Tyr-Ser-OH: A compound with serine instead of isoleucine.

Z-Tyr-Val-OH: A compound with valine instead of isoleucine.

Uniqueness

Z-Tyr-ile-OH is unique due to the presence of both tyrosine and isoleucine residues, which provide a balance of hydrophilic and hydrophobic properties. This combination allows for versatile applications in peptide synthesis and research .

Propriétés

Numéro CAS |

50903-76-9 |

|---|---|

Formule moléculaire |

C23H28N2O6 |

Poids moléculaire |

428.5 g/mol |

Nom IUPAC |

(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C23H28N2O6/c1-3-15(2)20(22(28)29)25-21(27)19(13-16-9-11-18(26)12-10-16)24-23(30)31-14-17-7-5-4-6-8-17/h4-12,15,19-20,26H,3,13-14H2,1-2H3,(H,24,30)(H,25,27)(H,28,29)/t15-,19-,20-/m0/s1 |

Clé InChI |

OSLWPNZZCNJZTH-YSSFQJQWSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |

SMILES canonique |

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dichloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13762352.png)

![Pyrrolo[1,2-a]pyrazin-1(2H)-one,3,4-dihydro-2-(1-methylethyl)-(9ci)](/img/structure/B13762370.png)